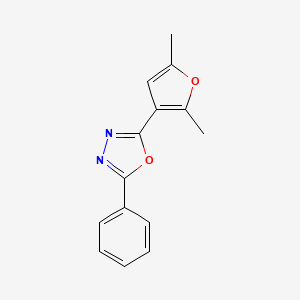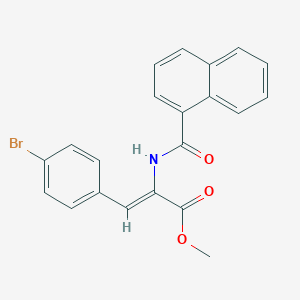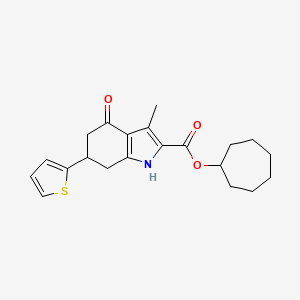
2-(2,5-dimethyl-3-furyl)-5-phenyl-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(2,5-dimethyl-3-furyl)-5-phenyl-1,3,4-oxadiazole, commonly known as DMFPO, is an organic compound that has been studied extensively due to its potential applications in various fields. DMFPO is a heterocyclic compound that contains an oxadiazole ring and a furyl ring. The compound has been synthesized using various methods, and its properties and mechanism of action have been extensively studied.
Mécanisme D'action
The mechanism of action of DMFPO is not fully understood. However, studies have suggested that the compound exhibits its biological activities by interacting with various cellular targets. DMFPO has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of inflammatory mediators. The compound has also been reported to scavenge free radicals and inhibit lipid peroxidation. DMFPO has been shown to induce apoptosis in various cancer cell lines by activating the caspase cascade.
Biochemical and Physiological Effects:
DMFPO has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. DMFPO has also been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. The compound has been reported to induce apoptosis in cancer cells by activating the caspase cascade. DMFPO has been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
DMFPO has several advantages for lab experiments. The compound is relatively easy to synthesize, and its properties have been extensively studied. DMFPO has been used as a ligand for the synthesis of various metal complexes, which have been studied for their catalytic and biological activities. However, DMFPO also has some limitations for lab experiments. The compound has low solubility in water, which may limit its use in aqueous systems. DMFPO has also been reported to exhibit some toxicity in vitro, which may limit its use in certain assays.
Orientations Futures
DMFPO has several potential future directions for research. The compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for drug development. DMFPO has also been used as a ligand for the synthesis of various metal complexes, which have been studied for their catalytic and biological activities. Future research may focus on the development of novel metal complexes using DMFPO as a ligand. DMFPO has also been reported to exhibit potential as a fluorescence probe for detecting metal ions. Future research may focus on the development of novel fluorescent probes using DMFPO as a scaffold.
Applications De Recherche Scientifique
DMFPO has been extensively studied for its potential applications in various fields. The compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. DMFPO has also been studied for its potential use as a fluorescence probe for detecting metal ions. The compound has been used as a ligand for the synthesis of various metal complexes, which have been studied for their catalytic and biological activities.
Propriétés
IUPAC Name |
2-(2,5-dimethylfuran-3-yl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-8-12(10(2)17-9)14-16-15-13(18-14)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBPIQKCZAIVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4647094.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B4647107.png)
![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4647142.png)

![N-(3-chlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4647153.png)
![N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4647155.png)

![ethyl 2-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4647170.png)

![1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B4647184.png)
![1-allyl-4-[2-(1-naphthyloxy)propanoyl]piperazine](/img/structure/B4647192.png)
![N-(2-furylmethyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4647200.png)
